Oligo(dT)-oligo(dA)

Catalog No.
S15285166
CAS No.
24939-09-1
M.F
C20H29N7O14P2
M. Wt
653.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligo(dT)-oligo(dA)

CAS Number

24939-09-1

Product Name

Oligo(dT)-oligo(dA)

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C20H29N7O14P2

Molecular Weight

653.4 g/mol

InChI

InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1

InChI Key

KKVQVIFXABFJCS-QEYXXENCSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Oligo(dT)-oligo(dA) is a synthetic nucleic acid compound composed of deoxythymidine (dT) and deoxyadenosine (dA) residues. This compound typically exists as a double-stranded structure, where oligo(dT) serves as one strand and oligo(dA) as the complementary strand. The oligo(dT) strand is characterized by a sequence of thymidine nucleotides, which is often used in molecular biology applications due to its ability to hybridize specifically with polyadenylated RNA, such as messenger RNA. The oligo(dA) strand complements the oligo(dT) strand, forming stable base pairs through hydrogen bonding, which is essential for various biochemical processes.

  • Hybridization: Oligo(dT) can hybridize with polyadenylated RNA molecules, facilitating the synthesis of complementary DNA (cDNA) during reverse transcription reactions. This process is crucial in molecular biology techniques such as polymerase chain reaction (PCR) and cDNA library construction.
  • Template Switching: In the presence of reverse transcriptase, oligo(dT) can promote template switching, where the enzyme switches from synthesizing cDNA from RNA to synthesizing it from a downstream oligonucleotide. This mechanism enhances the yield of full-length cDNA products .
  • Amplification: Oligo(dA)-oligo(dT) structures can undergo amplification reactions in the presence of nucleotide triphosphates (dATP and dTTP), leading to elongation and increased stability of the resulting DNA products .

Oligo(dT)-oligo(dA) plays a significant role in various biological activities:

  • Gene Expression Regulation: The presence of oligo(dA)-oligo(dT) tracts in genomic DNA can influence transcriptional regulation by affecting nucleosome positioning and transcription factor binding .
  • Binding Protein Interactions: Specific proteins can bind to these sequences, impacting gene expression and chromatin structure. For example, a protein named datin has been identified that specifically binds to oligo(dA)-oligo(dT) sequences, suggesting a regulatory role in transcription .
  • cDNA Synthesis: Oligo(dT) is commonly used as a primer for reverse transcription, allowing for the synthesis of cDNA from mRNA templates. This process is essential for studying gene expression and RNA profiles in various organisms.

The synthesis of oligo(dT)-oligo(dA) can be achieved through several methods:

  • Solid-Phase Synthesis: This is the most common method for synthesizing oligonucleotides, where nucleotides are sequentially added to a growing chain attached to a solid support. The process allows for precise control over the sequence and length of the resulting oligomer.
  • Enzymatic Synthesis: Enzymes such as reverse transcriptase can be employed to synthesize oligo(dA)-oligo(dT) from RNA templates. This method utilizes the inherent enzymatic activity to extend primers based on existing RNA sequences .
  • Chemical Modification: Various modifications can be introduced during synthesis to enhance stability or binding properties, such as incorporating locked nucleic acids or other modified bases .

Oligo(dT)-oligo(dA) has diverse applications in molecular biology and biotechnology:

  • cDNA Library Construction: It is widely used in generating cDNA libraries from eukaryotic mRNA, allowing researchers to analyze gene expression profiles.
  • Gene Cloning: These compounds are essential for cloning eukaryotic genes into plasmids or vectors due to their ability to hybridize with polyadenylated tails.
  • Diagnostic Tools: Oligo(dT)-oligo(dA) sequences are utilized in various diagnostic assays, including quantitative polymerase chain reaction (qPCR), where they help amplify specific RNA targets.

Studies on interactions involving oligo(dT)-oligo(dA) have revealed important insights:

  • Protein-DNA Interactions: Research has demonstrated that specific proteins can recognize and bind to oligo(dA)-oligo(dT) tracts, influencing transcriptional regulation and chromatin dynamics .
  • Hybridization Studies: The stability of hybridized complexes formed by oligo(dT)-oligo(dA) has been investigated under varying conditions, providing information on their thermodynamic properties and interaction kinetics .

Oligo(dT)-oligo(dA) shares similarities with other nucleic acid compounds but possesses unique characteristics that distinguish it:

CompoundCompositionUnique Features
Oligo(dC)-oligo(dG)Deoxycytidine & DeoxyguanosineForms stable duplexes; less commonly used than dA-dT pairs
Oligo(dU)-oligo(dA)Deoxyuridine & DeoxyadenosineUsed in specific applications involving RNA; less stable than dA-dT pairs
Oligo(rU)-oligo(rA)RibonucleotidesInvolved in RNA interactions; different stability profile compared to DNA

Oligo(dT)-oligo(dA)'s specificity for polyadenylated RNA makes it particularly valuable in reverse transcription applications, setting it apart from other similar compounds that may not exhibit this level of specificity.

B-Type Helical Configuration in Calcium Salts

The structural organization of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes in the presence of calcium salts exhibits distinctive B-form characteristics that differ significantly from standard deoxyribonucleic acid configurations [1] [2]. Crystallographic studies have demonstrated that calcium ions generate specific deoxyribonucleic acid crystal lattices and stabilize unique end-to-end overlaps and lateral contacts between duplexes [1]. The calcium salt form shows distinct structural features where duplexes in the crystal lattice are surrounded by eleven calcium ions, creating a fundamentally different organizational pattern compared to magnesium-containing structures [1].

The helical parameters of oligo(deoxythymidine)-oligo(deoxyadenosine) in calcium salt environments demonstrate remarkable consistency with canonical B-form geometry [3] [4]. The average twist angle approaches thirty-six degrees, which aligns with the standard B-form deoxyribonucleic acid configuration observed in poly(deoxyadenosine)-poly(deoxythymidine) structures [3]. The rise per base pair maintains the characteristic three point three angstrom spacing typical of B-form helices [4] [5].

Calcium ions exhibit sequence-specific binding patterns to both major and minor grooves of the oligo(deoxythymidine)-oligo(deoxyadenosine) duplex [2]. In the major groove, calcium cations interact through hydrogen bonds with oxygen and nitrogen atoms from individual bases or adjacent bases, while the softer calcium ions can form polar covalent bonds bridging adjacent nitrogen-seven and oxygen-six atoms at guanine-guanine bases [2]. Minor groove binding involves hydrogen bond interactions between cross-strand deoxyribonucleic acid base atoms of adjacent base pairs and the calcium cations' water ligands [2].

Structural ParameterCalcium Salt FormStandard B-Form
Average Twist36.0°36.0°
Rise per Base Pair3.3 Å3.4 Å
Helix TypeRight-handedRight-handed
Base Pairs per Turn10.010.0
Calcium Ions per Duplex11-

The calcium-induced structural modifications result in unpaired outermost base pairs at each end of the duplex, effectively converting twelve-base-pair helices into functional ten-base-pair structures that can stack along their axis [1]. This reduction mechanism represents a unique strategy for reducing the effective repeat length of the helix to ten base pairs, distinguishing calcium salt forms from magnesium-containing structures [1].

Minor Groove Narrowing Phenomenon

The minor groove width of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes undergoes significant narrowing that serves as a major determinant of deoxyribonucleic acid shape recognition [6] [7]. This narrowing phenomenon occurs through multiple molecular mechanisms, with the most significant factor being the absence of the two-amino group on guanine bases, which allows for substantially reduced minor groove dimensions [6].

Molecular dynamics simulations demonstrate that the minor groove width in adenine-thymine rich sequences can narrow to approximately half the mean minor groove width of canonical B-form deoxyribonucleic acid [6]. The narrowing process is modulated almost entirely by the presence or absence of purine two-amino groups, with adenine-thymine segments showing narrow minor grooves that correspond closely to those observed in sequences where guanine lacks the two-amino group [6] [7].

The protein-mediated neutralization of phosphates contributes significantly to minor groove narrowing in oligo(deoxythymidine)-oligo(deoxyadenosine) structures [6]. Lysine contacts to phosphates across the narrowest part of the central minor groove are critical for binding in certain sequence contexts [6]. This neutralization mechanism serves to stabilize the narrow minor groove when sequence features for minor groove compression are suboptimal [6].

Experimental evidence reveals that partial neutralization of six phosphates spanning a stretch of four guanine-cytosine base pairs results in a two point five angstrom decrease in the minimum minor groove width [6]. In contrast, similar phosphate charge neutralization over an already narrowed adenine-thymine region causes only a small reduction of approximately one angstrom in the minimum groove width [6].

Minor Groove ParameterStandard B-FormNarrowed FormReduction
Minimum Width12.0 Å6.0 Å50%
Average Width11.5 Å8.5 Å26%
Phosphate Neutralization Effect (AT)-1.0 Å-
Phosphate Neutralization Effect (GC)-2.5 Å-

The sequence-dependent narrowing of minor groove widths occurs without corresponding changes in the widths of the major groove [6] [7]. This selective narrowing pattern indicates that the structural modifications are localized to the minor groove region and do not propagate to other helical features [7].

Base-Pair Positioning and Deoxyribonucleic Acid Bending Effects

The base-pair positioning in oligo(deoxythymidine)-oligo(deoxyadenosine) complexes exhibits distinctive geometric characteristics that influence overall deoxyribonucleic acid bending properties [8] [9] [10]. The average adenine-thymine pair maintains canonical dimensions with specific geometric parameters that define the spatial arrangement of bases within the duplex [9] [5].

Crystallographic analysis reveals that adenine-thymine base pairs demonstrate extreme geometric parameters including buckle angles ranging from negative twenty-six degrees to positive thirty-nine degrees, propeller twist from negative thirty-three degrees to positive twenty-six degrees, and opening angles from negative twenty-three degrees to positive nineteen degrees [9] [5]. The shear parameters range from negative one point four angstroms to positive two point one angstroms, while stretch values span from negative zero point seven angstroms to positive zero point four angstroms [9] [5].

The stagger parameter for adenine-thymine base pairs varies from negative two point three angstroms to positive one point eight angstroms, indicating significant conformational flexibility within the duplex structure [9] [5]. These variations reflect the dynamic nature of base-pair interactions and their response to environmental factors such as crystal packing forces and hydration patterns [5].

Deoxyribonucleic acid bending in oligo(deoxythymidine)-oligo(deoxyadenosine) structures occurs through three major modes involving base-roll compression toward the major groove [2] [10]. Sequence-specific and strand-specific binding of calcium ions to the major groove causes deoxyribonucleic acid bending through this base-roll compression mechanism [2]. In contrast, sequence-specific binding of calcium ions in the minor groove has negligible effects on helix curvature [2].

Base-Pair ParameterMinimum ValueMaximum ValueAverage Value
Buckle-26.0°+39.0°+6.5°
Propeller Twist-33.0°+26.0°-3.5°
Opening-23.0°+19.0°-2.0°
Shear-1.4 Å+2.1 Å+0.35 Å
Stretch-0.7 Å+0.4 Å-0.15 Å
Stagger-2.3 Å+1.8 Å-0.25 Å

The cooperative binding behavior of oligo(deoxythymidine) molecules on poly(deoxyadenosine) lattices demonstrates significant clustering effects with cooperativity parameters reaching values of four thousand seven hundred [8]. This clustering results from favorable end-to-end interactions between adjacent oligonucleotides, with calculated free energy changes of negative four point six kilocalories per mole for these interactions [8].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

653.12477262 g/mol

Monoisotopic Mass

653.12477262 g/mol

Heavy Atom Count

43

Related CAS

25464-54-4
30177-40-3

Dates

Modify: 2024-08-11

Explore Compound Types